![molecular formula C14H15NO4 B1331468 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione CAS No. 37597-19-6](/img/structure/B1331468.png)
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives is typically achieved through condensation reactions involving various starting materials. For instance, the synthesis of 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) was performed and their inhibitory action against corrosion was investigated . Another derivative, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy . These studies demonstrate the versatility of the 1H-pyrrole-2,5-dione scaffold in synthesizing a wide range of compounds with varying substituents.
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial in determining their reactivity and interaction with other molecules. Quantum chemical calculations using Density Functional Theory (DFT) were performed to determine the relationship between molecular structures and their inhibition efficiencies . Additionally, the structure of a novel compound was confirmed by various spectroscopic methods, including IR, NMR, and GC-MS . These analyses provide insights into the electronic and spatial configuration of the molecules, which are essential for understanding their chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of 1H-pyrrole-2,5-dione derivatives is influenced by their molecular structure. For example, the presence of substituents can affect the compound's ability to participate in chemical reactions. The study of glycolic acid oxidase inhibitors revealed that methylation of the nitrogen or the 3-hydroxy substituent on the 1H-pyrrole-2,5-dione nucleus reduced the potency of the inhibitors, indicating the importance of these functional groups in the chemical reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives, such as solubility, are important for their practical applications. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined and mathematically correlated using models like the NRTL model and Apelblat equation . These properties are influenced by the molecular structure and are critical for the compound's performance in different environments, such as in corrosion inhibition or as a pharmaceutical agent.
Applications De Recherche Scientifique
1. Polymer Flooding in Heavy Oil Recovery
- Results and Outcomes : The use of polymers in heavy oil recovery has been shown to increase the tertiary recovery of heavy oil by more than 20% in laboratory tests .
2. Organic Solar Cells Applications
- Results and Outcomes : The synthesized polymers have been found to have suitable HOMO-LUMO energy levels for use in organic solar cells .
3. Proteomics Research
- Application Summary : This compound is mentioned as a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment strategies for diseases.
- Results and Outcomes : The outcomes can vary widely depending on the specific research. It could lead to the identification of new drug targets, understanding of disease mechanisms, or discovery of biomarkers for disease diagnosis .
4. Biosensors Production
- Application Summary : While not directly related to your compound, the field of biosensors is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
- Results and Outcomes : The development of more sustainable biosensor production can lead to more efficient and environmentally friendly detection methods for a variety of applications .
5. Proteomics Research
- Application Summary : This compound is mentioned as a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment strategies for diseases.
- Results and Outcomes : The outcomes can vary widely depending on the specific research. It could lead to the identification of new drug targets, understanding of disease mechanisms, or discovery of biomarkers for disease diagnosis .
6. Aptamer Discovery and Applications
- Application Summary : Aptamers are short, single-stranded DNA, RNA, or synthetic XNA molecules that can be developed with high affinity and specificity to interact with any desired targets. They have been widely used in facilitating discoveries in basic research, ensuring food safety and monitoring the environment .
- Results and Outcomes : The outcomes can vary widely depending on the specific research. It could lead to the development of new diagnostic tools, therapeutic agents, or biosensors .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEURHGUCFTVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300452 | |
| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
CAS RN |
37597-19-6 | |
| Record name | MLS002702008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



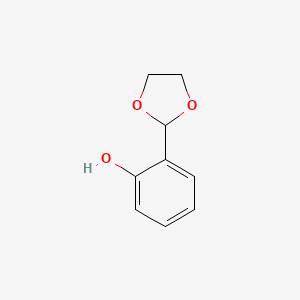
![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
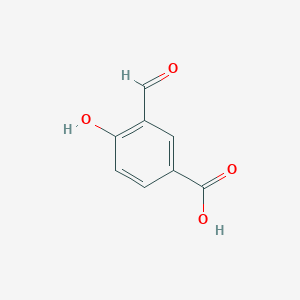
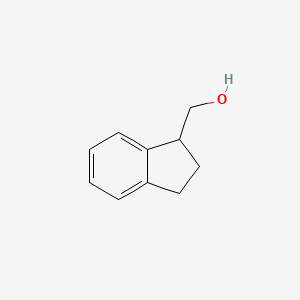
![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
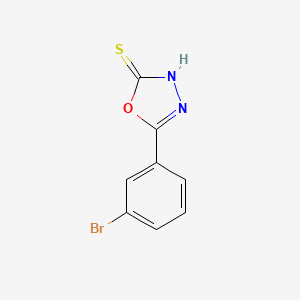
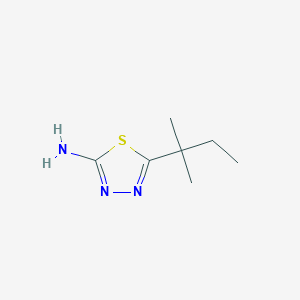
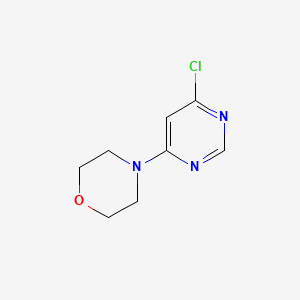
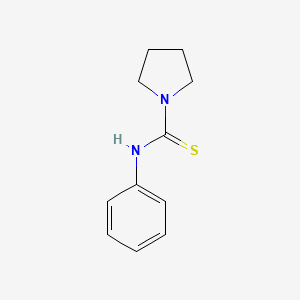
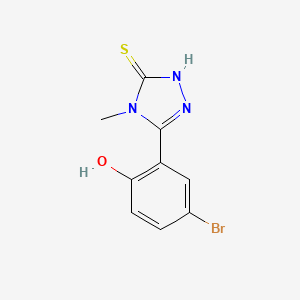
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)
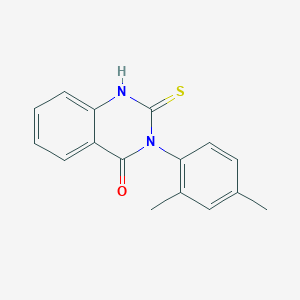
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)